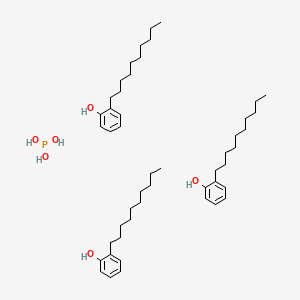
2-Decylphenol;phosphorous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Decylphenol;phosphorous acid is a compound that combines the properties of both 2-Decylphenol and phosphorous acid 2-Decylphenol is an organic compound with a phenolic structure, while phosphorous acid is an inorganic compound known for its reducing properties and use in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decylphenol;phosphorous acid can be achieved through several methods. One common approach involves the reaction of 2-Decylphenol with phosphorous trichloride (PCl3) in the presence of a suitable solvent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. The general reaction can be represented as follows:
[ \text{2-Decylphenol} + \text{PCl}_3 \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
On an industrial scale, the production of this compound involves the hydrolysis of phosphorus trichloride with water or steam. This method is efficient and yields a high-purity product. The reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Decylphenol;phosphorous acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: The phenolic group in 2-Decylphenol can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Reduced forms of the compound with altered oxidation states.
Substitution: Substituted phenolic compounds with various functional groups.
Scientific Research Applications
2-Decylphenol;phosphorous acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Decylphenol;phosphorous acid involves its interaction with molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the phosphorous acid component can act as a reducing agent, influencing redox reactions and cellular processes. The compound’s effects are mediated through its ability to modulate oxidative stress and interact with enzymes and other proteins involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler phenolic compound with similar chemical properties.
Phosphoric Acid: An inorganic acid with similar oxidation states but different chemical behavior.
Bisphosphonates: Compounds with similar phosphorous-containing functional groups used in medicine.
Uniqueness
2-Decylphenol;phosphorous acid is unique due to its combination of phenolic and phosphorous acid properties, allowing it to participate in a wide range of chemical reactions and applications. Its dual functionality makes it a versatile compound in both research and industrial settings .
Properties
CAS No. |
65744-49-2 |
|---|---|
Molecular Formula |
C48H81O6P |
Molecular Weight |
785.1 g/mol |
IUPAC Name |
2-decylphenol;phosphorous acid |
InChI |
InChI=1S/3C16H26O.H3O3P/c3*1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-16(15)17;1-4(2)3/h3*10-11,13-14,17H,2-9,12H2,1H3;1-3H |
InChI Key |
RRSCDOHDQDNTSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC=CC=C1O.CCCCCCCCCCC1=CC=CC=C1O.CCCCCCCCCCC1=CC=CC=C1O.OP(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















